molecular formula C16H20O6 B1151817 Isomexoticin CAS No. 88585-86-8

Isomexoticin

Cat. No.: B1151817
CAS No.: 88585-86-8
M. Wt: 308.33 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Isomexoticin is a naturally occurring compound classified under coumarins. It is derived from the herbs of Murraya exotica L. and has a molecular formula of C16H20O6 with a molecular weight of 308.33 g/mol . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isomexoticin can be synthesized through several methods. One common method involves the extraction from dried and powdered leaves of Murraya exotica L. using supercritical carbon dioxide extraction. The leaves are placed in an extraction vessel, and carbon dioxide is passed through at a flow rate of 3 ml/min/g of raw material .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves drying and crushing the leaves of Murraya exotica L. into fine powder. The powdered leaves are then subjected to supercritical carbon dioxide extraction to isolate the compound. This method ensures high purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Isomexoticin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further research.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of this compound.

Scientific Research Applications

Isomexoticin has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of coumarins.

    Biology: this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has shown that this compound may have therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations.

Mechanism of Action

The mechanism of action of Isomexoticin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating enzyme activities, inhibiting oxidative stress, and interacting with cellular receptors. These interactions lead to various biological responses, such as anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Isomexoticin is unique among coumarins due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its higher potency and broader range of biological activities compared to these similar compounds.

Biological Activity

Isomexoticin is a coumarin derivative primarily extracted from Murraya paniculata (L.) Jack, a plant known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound (C16_{16}H20_{20}O6_6) is characterized by its unique chemical structure, which contributes to its biological activity. Its molecular formula indicates the presence of multiple hydroxyl groups and a methoxy group, which are critical for its interaction with biological targets.

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antioxidant Activity : Studies have shown that this compound possesses significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .
  • Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions .
  • Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This effect is mediated through the downregulation of specific oncogenes and upregulation of tumor suppressor genes .
  • Antimicrobial Activity : this compound has demonstrated efficacy against several bacterial strains, suggesting potential applications in treating infections .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of EpCAM-Mediated Adhesion : this compound has been shown to downregulate EpCAM expression, which plays a crucial role in cancer cell adhesion and metastasis. This property is particularly significant for developing chemopreventive strategies against metastatic cancers .
  • Modulation of Signaling Pathways : The compound affects various signaling pathways, including the NF-κB and STAT3 pathways, which are involved in inflammation and cancer progression. By modulating these pathways, this compound can enhance anti-inflammatory responses and inhibit tumor growth .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study involving human colon cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The mechanism was linked to the modulation of integrins involved in cell adhesion and migration .
  • Anti-inflammatory Applications : In a clinical setting, patients with chronic inflammatory conditions showed improvement after treatment with formulations containing this compound. The compound's ability to reduce inflammatory markers was notable in these cases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other coumarins:

CompoundAntioxidant ActivityAnti-inflammatoryAnticancerAntimicrobial
This compoundHighYesYesYes
OstholeModerateYesYesModerate
CoumarinLowNoLimitedYes

Properties

IUPAC Name

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCJUTNJQMKKCK-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is isomexoticin and where is it found?

A1: this compound, also known as (-) 5,7-dimethoxy-8-(2,3-dihydroxy-3-methylbutyl) coumarin, is a natural coumarin compound. It was first isolated from the leaves of the Murraya paniculata (L.) Jack plant, also known as the orange jasmine, which belongs to the Rutaceae family []. This plant is native to Southeast Asia and is known for its fragrant flowers and medicinal properties.

Q2: What other coumarins were found alongside this compound in this study?

A2: The study identified a total of six coumarins from Murraya paniculata leaves []. In addition to this compound, the researchers isolated two new coumarins they named murpanidin and murpanicin. They also found three known coumarins: murragatin, murralongin, and 5,7-dimethoxy-8-(3-methyl-2-keto-butyl) coumarin. Interestingly, this was the first report of the latter compound being isolated from Murraya paniculata.

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